molecular formula C9H8O3 B8718762 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI)

1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI)

Cat. No.: B8718762
M. Wt: 164.16 g/mol
InChI Key: AFZXLLRTYQQFRL-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) is an organic compound belonging to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of ortho-substituted benzoic acids or their derivatives. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) may involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group, leading to different chemical properties.

    5-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group, affecting its reactivity and applications.

    3,5-Dimethylisobenzofuran-1(3H)-one: Contains an additional methyl group, altering its chemical behavior.

Uniqueness

1(3H)-Isobenzofuranone,3-hydroxy-5-methyl-(9CI) is unique due to the presence of both hydroxyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, including synthesis, research, and industrial processes.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-hydroxy-5-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,9,11H,1H3

InChI Key

AFZXLLRTYQQFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)OC2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-diethyl-2-formyl-4-methyl-benzamide (7.98 g, 36.39 mmol) was taken up in 100 mL of 6N HCl and heated to reflux for 48 h. The reaction was then cooled to room temp and diluted with 50 mL of water. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (3:1 hexane/ethyl acetate) Yield 4.66 g. 1H NMR (CDCl3, 300 MHz): δ 2.47 (s, 3H), 6.05 (bs, 1H), 7.12 (s, 1H), 7.33 (d, J=9, 1H), 7.95 (d, J=9, 1H).
Quantity
7.98 g
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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